(E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid
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Overview
Description
(E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-hydroxy-3,5-dimethylbenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with 4-formylbenzoic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an ethanol or methanol solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products may include 4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Products may include alcohol derivatives of the original compound.
Substitution: Products may include halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
(E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3,5-dimethoxybenzoic acid
- 4-hydroxy-3,5-dimethylphenylacetic acid
- 4-hydroxy-3,5-dimethylbenzaldehyde
Uniqueness
(E)-4-(3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[(E)-3-(2-hydroxy-3,5-dimethylphenyl)-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-9-12(2)17(20)15(10-11)16(19)8-5-13-3-6-14(7-4-13)18(21)22/h3-10,20H,1-2H3,(H,21,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGVQDOUYSVJH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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